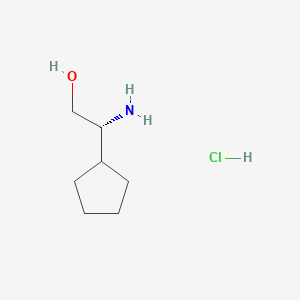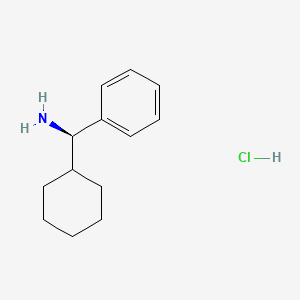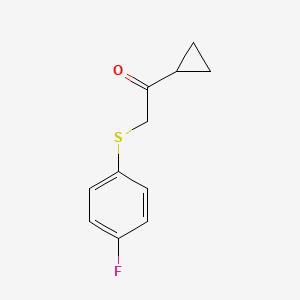
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one is an organic compound with the molecular formula C11H11FOS and a molecular weight of 210.27 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a thioether linkage. It is a white to off-white solid that is soluble in organic solvents such as dichloromethane, DMSO, ethyl acetate, and methanol .
Preparation Methods
The synthesis of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one typically involves organic synthesis reactions. One common method involves the reaction of cyclopropyl ketone with 4-fluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with sodium borohydride produces the alcohol derivative .
Scientific Research Applications
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Another similar compound with the fluorine atom in the ortho position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioether linkage, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11FOS |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-cyclopropyl-2-(4-fluorophenyl)sulfanylethanone |
InChI |
InChI=1S/C11H11FOS/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2 |
InChI Key |
BLRNGCITEPWVJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CSC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


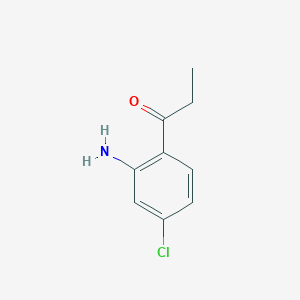

![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)
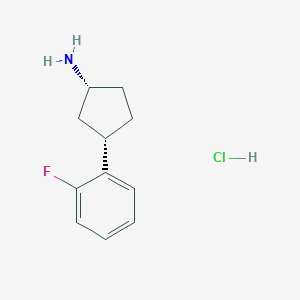
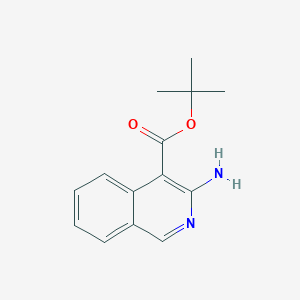
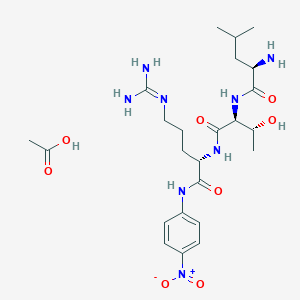
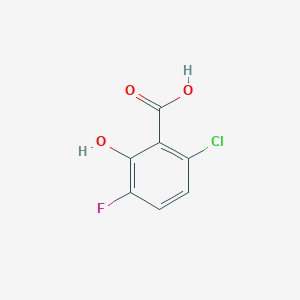
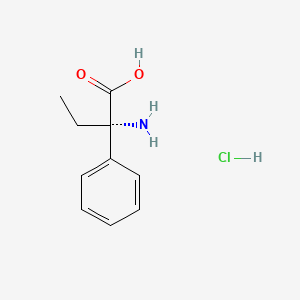
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
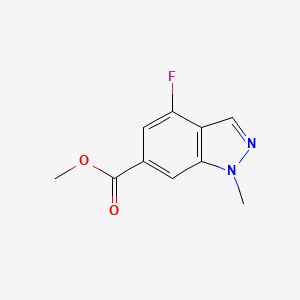
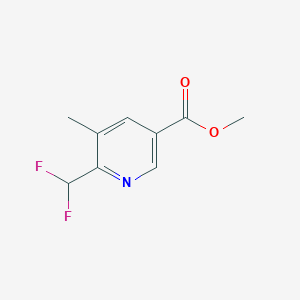
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
